![molecular formula C17H15NO2 B13666274 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylisoxazole moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of methyl 4-(benzyloxy)benzoate.
Formation of Isoxazole Ring: The key step involves the formation of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione: This compound shares the benzyloxyphenyl moiety but has an oxadiazole ring instead of an isoxazole ring.
N-[4-(Benzyloxy)phenyl]glycinamide: This compound contains a benzyloxyphenyl group attached to a glycinamide moiety.
Uniqueness
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
3-methyl-5-(4-phenylmethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO2/c1-13-11-17(20-18-13)15-7-9-16(10-8-15)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
YTGNFYOAJRFBLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



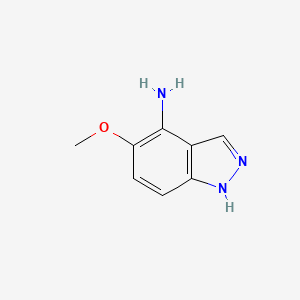
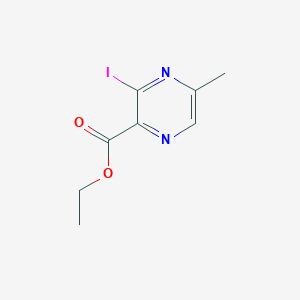
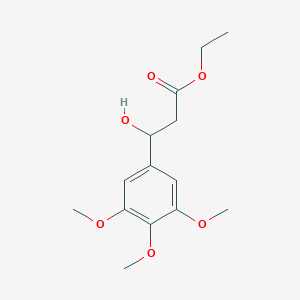

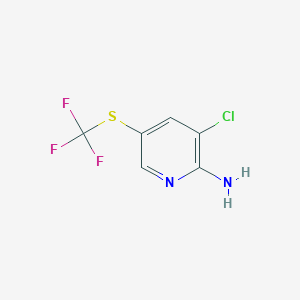
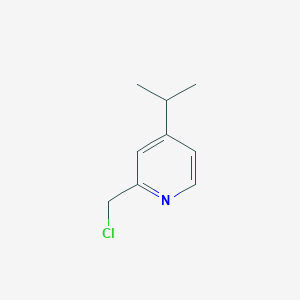
![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)
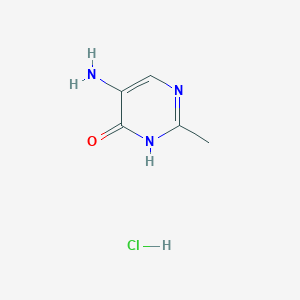
![2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)
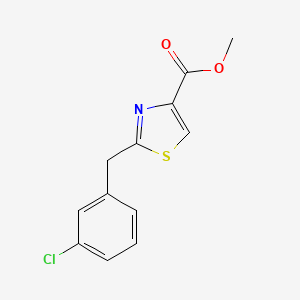

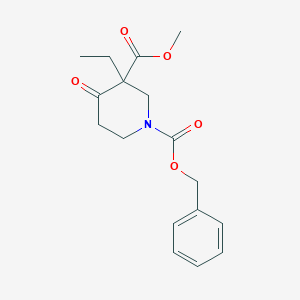
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
